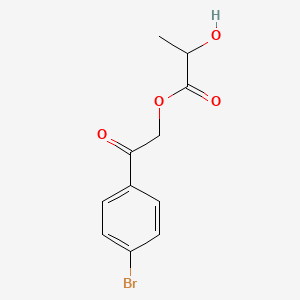

p-Bromophenacyl Lactate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

p-Bromophenacyl Lactate: is a chemical compound with the molecular formula C11H11BrO4. It is a derivative of lactic acid and is commonly used in biochemical research, particularly in the field of proteomics . The compound is known for its role in the preparation of phenacyl esters, which are useful in various analytical techniques.

准备方法

Synthetic Routes and Reaction Conditions: p-Bromophenacyl Lactate can be synthesized through the reaction of p-bromophenacyl bromide with lactic acid. The process involves the esterification of lactic acid with p-bromophenacyl bromide in the presence of a suitable catalyst. The reaction is typically carried out in an organic solvent such as acetonitrile, and the mixture is heated to facilitate the esterification process .

Industrial Production Methods: In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

化学反应分析

Types of Reactions: p-Bromophenacyl Lactate undergoes various chemical reactions, including:

Esterification: Formation of esters with carboxylic acids.

Hydrolysis: Breakdown of the ester bond in the presence of water or aqueous solutions.

Substitution Reactions: Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions:

Esterification: Typically involves the use of p-bromophenacyl bromide and lactic acid in an organic solvent with a catalyst.

Hydrolysis: Carried out in aqueous solutions, often under acidic or basic conditions.

Substitution Reactions: Utilizes nucleophiles such as amines or thiols to replace the bromine atom.

Major Products Formed:

Esterification: p-Bromophenacyl esters.

Hydrolysis: Lactic acid and p-bromophenacyl alcohol.

Substitution Reactions: Various substituted phenacyl derivatives

科学研究应用

Chemistry: p-Bromophenacyl Lactate is used in the preparation of phenacyl esters, which are valuable in chromatographic analysis. These esters are used to separate and identify various fatty acids and other organic compounds .

Biology: In biological research, this compound is used to study the composition of bacterial cell walls. It helps in the derivatization of carboxylic acids, facilitating their detection and analysis .

Medicine: The compound is used in the analysis of metabolic products and intermediates. It aids in the identification of organic acids in biological samples, which is crucial for diagnosing metabolic disorders .

Industry: this compound finds applications in the production of high-purity chemicals and reagents. It is also used in the quality control of various industrial processes .

作用机制

The mechanism of action of p-Bromophenacyl Lactate involves its ability to form esters with carboxylic acids. This reaction is facilitated by the presence of a bromine atom, which acts as a leaving group, allowing the formation of a stable ester bond. The compound interacts with various molecular targets, including enzymes and proteins, through esterification and substitution reactions .

相似化合物的比较

p-Bromophenacyl Bromide: Used in the synthesis of p-Bromophenacyl Lactate and other phenacyl esters.

p-Bromophenacyl Alcohol: A hydrolysis product of this compound.

Phenacyl Esters: A class of compounds derived from phenacyl bromide and various carboxylic acids

Uniqueness: this compound is unique due to its specific structure, which combines the properties of lactic acid and p-bromophenacyl bromide. This combination allows it to participate in a wide range of chemical reactions, making it a versatile reagent in both research and industrial applications .

生物活性

p-Bromophenacyl Lactate (PBAL) is a compound that has garnered attention in various fields of biological research due to its unique chemical properties and biological activities. This article delves into the synthesis, biological mechanisms, and relevant case studies associated with PBAL, highlighting its applications in medicine and biochemistry.

Synthesis Methods:

this compound is synthesized through the esterification of lactic acid with p-bromophenacyl bromide. The reaction typically occurs in an organic solvent like acetonitrile, often under catalytic conditions to enhance yield and purity. The general reaction can be represented as follows:

This process allows for the formation of PBAL, which can be further characterized by its ability to form stable esters with various carboxylic acids.

The biological activity of this compound is primarily attributed to its ability to interact with cellular components through esterification and substitution reactions. The bromine atom in PBAL acts as a leaving group, facilitating the formation of ester bonds with proteins and enzymes. This interaction can modulate enzyme activity and influence metabolic pathways.

Biological Applications

1. Enzyme Inhibition:

PBAL has been shown to inhibit phospholipase A2 (PLA2) activity, which is crucial in various inflammatory processes. In vitro studies indicate that PBAL treatment reduces myotoxicity associated with PLA2 isoforms, thereby mitigating muscle damage caused by venomous bites .

2. Metabolic Studies:

In metabolic research, PBAL serves as a derivatizing agent for organic acids, aiding in the identification and quantification of metabolites in biological samples. This application is particularly useful in diagnosing metabolic disorders where organic acid levels are altered.

3. Cytotoxicity Studies:

Research indicates that PBAL exhibits cytotoxic properties against certain cell lines. For instance, studies on murine myogenic cell lines demonstrated that PBAL-treated toxins resulted in reduced cell viability compared to untreated controls, highlighting its potential use in studying cytotoxic mechanisms .

Case Study 1: PLA2 Inhibition

A study investigated the effects of PBAL on PLA2 isoforms Cdc-9 and Cdc-10. Results showed that treatment with PBAL significantly decreased myotoxic effects and edema induced by these isoforms in mice models. The study concluded that PBAL could be a potential therapeutic agent for mitigating venom-induced damage .

Case Study 2: Metabolite Analysis

In another study, PBAL was utilized to analyze metabolic products from bacterial cultures. The compound facilitated the detection of various organic acids, demonstrating its utility in metabolic profiling and disease diagnosis.

Research Findings Summary

属性

IUPAC Name |

[2-(4-bromophenyl)-2-oxoethyl] 2-hydroxypropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO4/c1-7(13)11(15)16-6-10(14)8-2-4-9(12)5-3-8/h2-5,7,13H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBXSUTQDQHWMOH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OCC(=O)C1=CC=C(C=C1)Br)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。